ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
The synthesis of ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through a multi-component reaction. This involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation conditions . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.
Chemical Reactions Analysis
Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new pharmaceuticals.
Medicine: Due to its antitumor and antiviral properties, it is being investigated for use in cancer therapy and antiviral treatments.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, its antitumor activity may be due to its ability to inhibit DNA synthesis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate can be compared to other thiadiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antitumor activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities and are used in various pharmaceutical applications.
Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate stands out due to its unique combination of a thiadiazolo[3,2-a]pyrimidine core with a chlorophenyl group, which enhances its biological activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H17ClN4O4S |
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Molecular Weight |
504.9 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H17ClN4O4S/c1-2-33-24(32)15-9-7-14(8-10-15)20-12-11-16(34-20)13-18-21(27)30-25(28-22(18)31)35-23(29-30)17-5-3-4-6-19(17)26/h3-13,27H,2H2,1H3/b18-13-,27-21? |
InChI Key |
LNCVTMKEKDVOAN-SHTUGUSNSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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